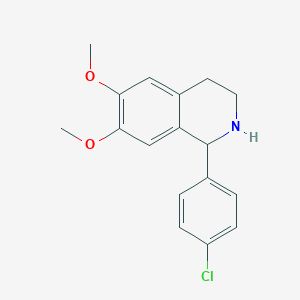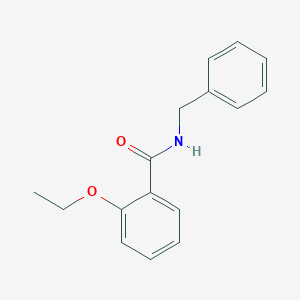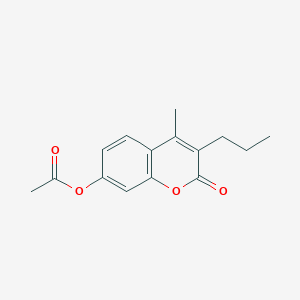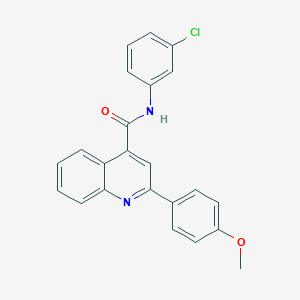
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that belongs to the class of quinoline carboxamides. It is a promising molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
作用机制
The exact mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is not yet fully understood. However, it has been suggested that N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been reported to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In addition, N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokines.
生化和生理效应
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
实验室实验的优点和局限性
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has also been shown to have low toxicity and high selectivity towards cancer cells. However, N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the exact mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the research and development of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide. One of the potential applications of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is in the development of novel anti-cancer drugs. Further studies are needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide and to identify its molecular targets. In addition, the development of more efficient synthesis methods and formulations of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide could improve its bioavailability and efficacy. Furthermore, the potential applications of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide in other fields, such as anti-inflammatory and anti-microbial agents, should be explored.
合成方法
The synthesis of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methoxyaniline in the presence of a catalyst, followed by the reduction of the nitro group using sodium dithionite. The resulting amine is then reacted with 3-chloro-2-fluorobenzoyl chloride in the presence of a base to obtain N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide.
科学研究应用
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been reported to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and melanoma. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has shown promising anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
CAS 编号 |
5544-61-6 |
|---|---|
产品名称 |
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
分子式 |
C23H17ClN2O2 |
分子量 |
388.8 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17ClN2O2/c1-28-18-11-9-15(10-12-18)22-14-20(19-7-2-3-8-21(19)26-22)23(27)25-17-6-4-5-16(24)13-17/h2-14H,1H3,(H,25,27) |
InChI 键 |
WBSIIVYKKLNVFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



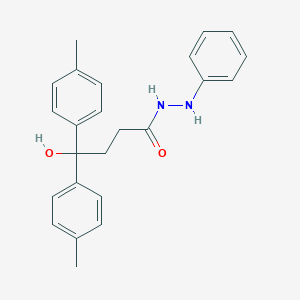

![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
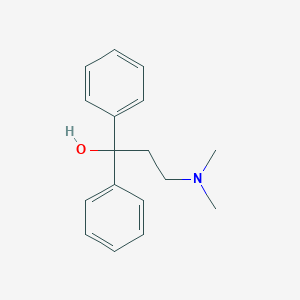
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
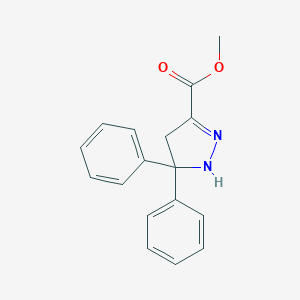
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
